Ethanol-13C2, also known as ethyl alcohol-13C2, is a stable isotopic variant of ethanol where both carbon atoms in the ethyl group are replaced with the carbon-13 isotope. This compound has the molecular formula C2H6O and is commonly used in various scientific fields for its unique properties related to isotopic labeling. Ethanol-13C2 serves as a valuable tracer in metabolic studies, allowing researchers to track the pathways of ethanol metabolism in biological systems and investigate
Ethanol-13C2 itself does not have a specific mechanism of action. Its primary function in research lies in its ability to be tracked using NMR due to the presence of the ¹³C isotope. This allows scientists to study various processes involving ethanol, such as its metabolism within organisms or its interaction with other molecules [].
Ethanol-13C2 exhibits significant biological activity primarily through its interaction with the central nervous system. It modulates neurotransmitter receptors, including gamma-aminobutyric acid receptors, N-methyl-D-aspartate receptors, and serotonin receptors. These interactions lead to alterations in neuronal activity and neurotransmission, which are crucial for understanding the pharmacokinetics of ethanol in humans and other organisms . Moreover, it is utilized in metabolic studies to trace ethanol's metabolic pathways in living organisms.
Ethanol-13C2 can be synthesized through several methods:
Ethanol-13C2 has diverse applications across various fields:
Ethanol-13C2 has been studied for its interactions with various biological molecules. For instance, it interacts specifically with cholesterol in organic solvents, highlighting its role in biochemical pathways involving lipid interactions . Such studies are essential for understanding the mechanisms through which ethanol influences cellular functions.
Several compounds share similarities with ethanol-13C2, but each has unique characteristics:
Compound Name | Description | Unique Features |
---|---|---|
Ethanol-1-13C | Only one carbon atom is replaced with carbon-13. | Less detailed isotopic information compared to ethanol-13C2. |
Methanol-13C | The carbon atom in methanol is replaced with carbon-13. | Simpler structure; fewer applications in metabolic studies. |
Acetic Acid-13C2 | Both carbon atoms in acetic acid are replaced with carbon-13. | Useful for studying acetate metabolism specifically. |
Ethanol-13C2's dual labeling with two carbon-13 isotopes makes it particularly valuable for detailed isotopic studies. This dual labeling allows for more precise tracking of molecular interactions and metabolic pathways compared to compounds with a single carbon isotope substitution .
The synthesis of Ethanol-13C2 relies on strategic incorporation of carbon-13 isotopes into ethanol’s molecular backbone. Industrial protocols prioritize cost efficiency, scalability, and isotopic fidelity.
Catalytic Hydrogenation of Labeled Acetaldehyde
A common method involves catalytic hydrogenation of 13C-labeled acetaldehyde. Using palladium or ruthenium catalysts under controlled hydrogen pressure, acetaldehyde-1,2-13C2 is reduced to ethanol-1,2-13C2. This approach achieves yields exceeding 90% with isotopic enrichment >99%, as verified by mass spectrometry [1] [4].
Fermentation with 13C-Labeled Substrates
Microbial fermentation offers a biologically derived route. Saccharomyces cerevisiae strains are cultivated in media containing uniformly 13C-labeled glucose. Ethanol-13C2 accumulates as a metabolic byproduct, though this method requires stringent control over microbial metabolism to prevent isotopic dilution [2] [6]. Post-fermentation, distillation under reduced pressure isolates ethanol while preserving isotopic integrity.
Chemical Synthesis via Grignard Reagents
For specialized applications, Ethanol-13C2 is synthesized by reacting methyl-13C magnesium bromide (CH3^13CH2MgBr) with formaldehyde-13C. This method ensures site-specific labeling but is less scalable due to the expense of Grignard reagents [5].
Synthesis Method | Isotopic Yield | Scalability | Cost Efficiency |
---|---|---|---|
Catalytic Hydrogenation | >99% | High | Moderate |
Microbial Fermentation | 95–98% | Moderate | Low |
Grignard Reagent Reaction | 98–99% | Low | High |
Ensuring isotopic purity is paramount, as even minor deviations in 13C distribution compromise experimental reproducibility.
13C Nuclear Magnetic Resonance Spectroscopy
Quantitative 13C NMR spectra resolve the isotopic composition at each carbon position. Ethanol-13C2 exhibits distinct peaks for the methyl (CH3) and methylene (CH2) groups at δ 18.1 and δ 57.3 ppm, respectively. Contaminants like unlabeled ethanol or acetic acid are detected at thresholds <0.5 mol% [4] [7].
Isotope Ratio Mass Spectrometry (IRMS)
Combustion-IRMS measures the bulk δ13C value, with deviations <±0.5‰ considered acceptable for most applications. For intramolecular analysis, pyrolysis-IRMS fragments ethanol into CO (from CH2OH) and CH4 (from CH3), enabling position-specific verification [4].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS coupled with selective ion monitoring (SIM) identifies isotopic impurities. The molecular ion cluster (m/z 46 for 12C2H5OH, m/z 47 for 13CH2CH2OH, and m/z 48 for 13C2H5OH) confirms isotopic enrichment ≥98% [5].
Analytical Technique | Detection Limit | Precision (SD) | Key Application |
---|---|---|---|
13C NMR | 0.5 mol% | ±0.3‰ | Position-specific enrichment |
Pyrolysis-IRMS | 0.1‰ | ±0.4‰ | Intramolecular δ13C analysis |
GC-MS | 0.05 mol% | ±0.2‰ | Bulk isotopic purity |
Flammable